molecular formula C23H23Cl2N3O2 B10977615 2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide

Cat. No.: B10977615
M. Wt: 444.3 g/mol
InChI Key: CKOLIABRVFHOPI-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of aniline derivatives with appropriate reagents.

    Introduction of the 2,4-dichlorophenyl group: This step involves the substitution reaction where the 2,4-dichlorophenyl group is introduced to the quinoline core.

    Attachment of the morpholine moiety: This step involves the reaction of the intermediate with morpholine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline core or the substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the quinoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups to the quinoline core or the phenyl ring.

Scientific Research Applications

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,4-dichlorophenyl)-3-methyl-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core with a morpholine moiety and a 2,4-dichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C23H23Cl2N3O2

Molecular Weight

444.3 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-3-methyl-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide

InChI

InChI=1S/C23H23Cl2N3O2/c1-15-21(23(29)26-8-9-28-10-12-30-13-11-28)18-4-2-3-5-20(18)27-22(15)17-7-6-16(24)14-19(17)25/h2-7,14H,8-13H2,1H3,(H,26,29)

InChI Key

CKOLIABRVFHOPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=C(C=C(C=C3)Cl)Cl)C(=O)NCCN4CCOCC4

Origin of Product

United States

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